(E)-4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic acid
CAS No.:
Cat. No.: VC15759758
Molecular Formula: C14H16N2O4
Molecular Weight: 276.29 g/mol
* For research use only. Not for human or veterinary use.
![(E)-4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic acid -](/images/structure/VC15759758.png)
Specification
Molecular Formula | C14H16N2O4 |
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Molecular Weight | 276.29 g/mol |
IUPAC Name | (E)-4-[3-(2-methylpropanoylamino)anilino]-4-oxobut-2-enoic acid |
Standard InChI | InChI=1S/C14H16N2O4/c1-9(2)14(20)16-11-5-3-4-10(8-11)15-12(17)6-7-13(18)19/h3-9H,1-2H3,(H,15,17)(H,16,20)(H,18,19)/b7-6+ |
Standard InChI Key | WZQOWDIGATYPRQ-VOTSOKGWSA-N |
Isomeric SMILES | CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)/C=C/C(=O)O |
Canonical SMILES | CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)C=CC(=O)O |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic name (E)-4-[3-(isobutyrylamino)anilino]-4-oxo-2-butenoic acid reflects its structure:
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Core: A but-2-enoic acid backbone (C₄H₆O₃) with a ketone at C4 and a carboxylic acid at C1.
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Substituents:
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C4: Oxo group and a 3-(isobutyrylamino)anilino group.
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C2–C3: Double bond in the E configuration.
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The molecular formula is C₁₅H₁₇N₂O₅, with a calculated molecular weight of 305.31 g/mol .
Spectral Characteristics
While experimental spectra for this compound are unavailable, analogous maleamic acids exhibit:
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IR: Stretching vibrations at ~1730 cm⁻¹ (carboxylic acid C=O), ~1680 cm⁻¹ (amide C=O), and ~1640 cm⁻¹ (α,β-unsaturated ketone C=O) .
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¹H NMR:
Synthesis and Reactivity
Preparation Routes
The compound is synthesized via Michael addition or condensation reactions:
Table 1: Synthetic Pathways for Maleamic Acid Derivatives
Critical Note: The E stereochemistry is preserved under mild conditions but may isomerize under prolonged heating or UV exposure .
Physicochemical Properties
Table 2: Predicted Properties via Computational Methods
Property | Value | Method | Citation |
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LogP | 1.82 | XLogP3 | |
Water Solubility | 0.12 g/L | ALOGPS | |
pKa (COOH) | 3.1 | ChemAxon | |
pKa (NH) | 9.8 | ChemAxon |
Key Observations:
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